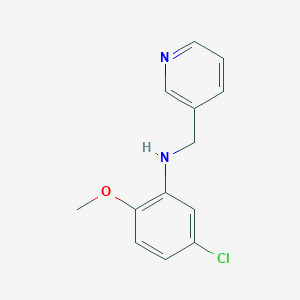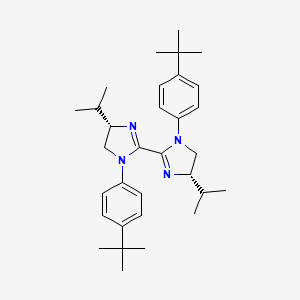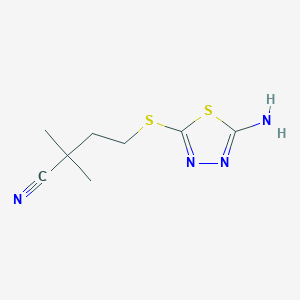
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
準備方法
The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,2-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
化学反応の分析
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death. Additionally, the compound can interact with DNA, interfering with its replication and transcription, which contributes to its anticancer properties .
類似化合物との比較
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile can be compared with other thiadiazole derivatives, such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This derivative has been studied for its urease inhibitory activity and shows high potential as a therapeutic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H12N4S2 |
|---|---|
分子量 |
228.3 g/mol |
IUPAC名 |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12N4S2/c1-8(2,5-9)3-4-13-7-12-11-6(10)14-7/h3-4H2,1-2H3,(H2,10,11) |
InChIキー |
ZWJHNRUZPRZLLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCSC1=NN=C(S1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


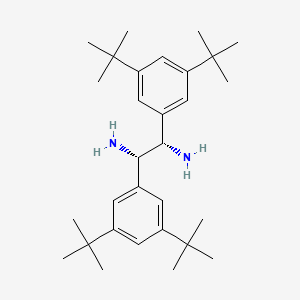
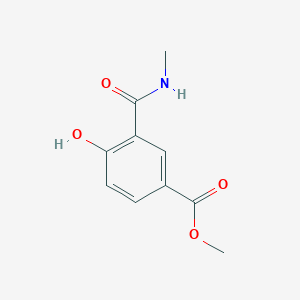
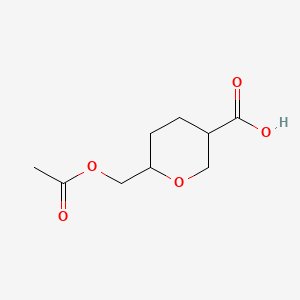
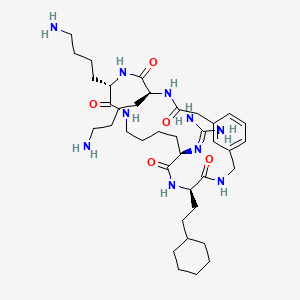
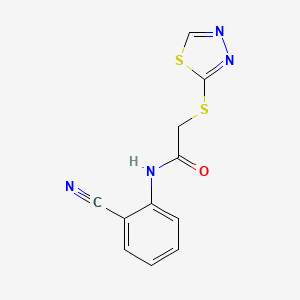
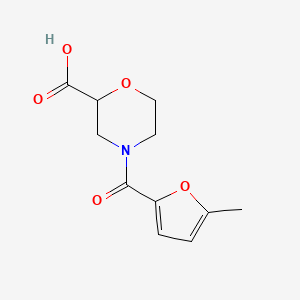
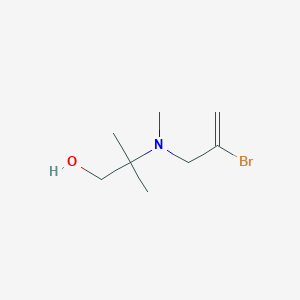


![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
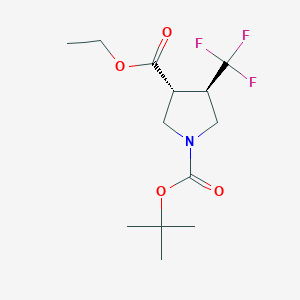
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
